molecular formula C14H22 B094130 1,3-Di-tert-butylbenzene CAS No. 1014-60-4

1,3-Di-tert-butylbenzene

Cat. No. B094130
Key on ui cas rn: 1014-60-4
M. Wt: 190.32 g/mol
InChI Key: ILNDSSCEZZFNGE-UHFFFAOYSA-N
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Patent
US08741925B2

Procedure details

To NH3 (liquid, 250 mL) was added a solution of phosphoric acid 2,4-di-tert-butyl-phenyl ester diethyl ester (51 g, crude from last step, about 0.2 mol) in Et2O (anhydrous, 150 mL) at −78° C. under N2 atmosphere. Lithium metal was added to the solution in small pieces until a blue color persisted. The reaction mixture was stirred at −78° C. for 15 min and then quenched with sat. NH4Cl solution until the mixture turned colorless. Liquid NH3 was evaporated and the residue was dissolved in water, extracted with Et2O (300 mL×2). The combined organic phases were dried over Na2SO4 and concentrated to give crude 1,3-di-tert-butyl-benzene as a yellow oil (30.4 g, 94% over 2 steps, contaminated with some mineral oil), which was used directly in next step.
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Name
phosphoric acid 2,4-di-tert-butyl-phenyl ester diethyl ester
Quantity
51 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N.C(OP(=O)(OCC)O[C:7]1[CH:12]=[CH:11][C:10]([C:13]([CH3:16])([CH3:15])[CH3:14])=[CH:9][C:8]=1[C:17]([CH3:20])([CH3:19])[CH3:18])C.[Li]>CCOCC>[C:13]([C:10]1[CH:11]=[CH:12][CH:7]=[C:8]([C:17]([CH3:20])([CH3:19])[CH3:18])[CH:9]=1)([CH3:16])([CH3:15])[CH3:14] |^1:24|

Inputs

Step One
Name
Quantity
250 mL
Type
reactant
Smiles
N
Name
phosphoric acid 2,4-di-tert-butyl-phenyl ester diethyl ester
Quantity
51 g
Type
reactant
Smiles
C(C)OP(OC1=C(C=C(C=C1)C(C)(C)C)C(C)(C)C)(OCC)=O
Name
Quantity
150 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −78° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with sat. NH4Cl solution until the mixture
CUSTOM
Type
CUSTOM
Details
Liquid NH3 was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in water
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (300 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)(C)(C)C1=CC(=CC=C1)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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